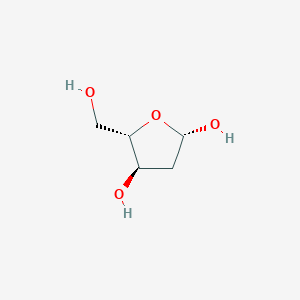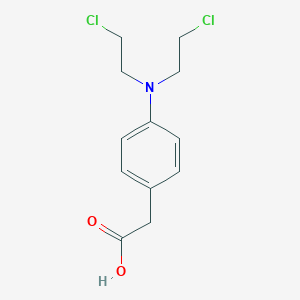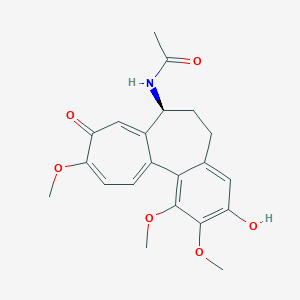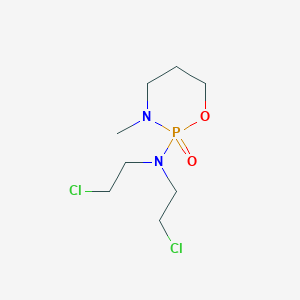
N-Methyl Cyclophosphamide
描述
准备方法
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process. The synthesis begins with the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-methyl-2-oxazolidinone to yield cyclophosphamide .
Industrial Production Methods
Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including:
Oxidation: Cyclophosphamide is metabolized in the liver by cytochrome P450 enzymes to form active metabolites.
Hydrolysis: The compound can undergo hydrolysis to form inactive metabolites.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the liver.
Hydrolysis: Aqueous conditions at physiological pH.
Major Products Formed
4-Hydroxycyclophosphamide: An active metabolite formed through oxidation.
Carboxyphosphamide: An inactive metabolite formed through hydrolysis.
科学研究应用
Cyclophosphamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study alkylating agents.
Biology: Investigated for its effects on DNA and cellular processes.
Medicine: Widely used in chemotherapy for various cancers.
作用机制
Cyclophosphamide exerts its effects by cross-linking DNA strands, thereby inhibiting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The active metabolites, including 4-hydroxycyclophosphamide, play a crucial role in this mechanism .
相似化合物的比较
Similar Compounds
Ifosfamide: Another alkylating agent with a similar structure and mechanism of action.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Cyclophosphamide is unique due to its broad spectrum of activity against various cancers and its ability to be administered orally or intravenously. Its activation by liver enzymes also allows for controlled release of the active metabolites .
属性
IUPAC Name |
N,N-bis(2-chloroethyl)-3-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-11-5-2-8-14-15(11,13)12(6-3-9)7-4-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSZJFSUYZICDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCOP1(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944716 | |
| Record name | 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22089-17-4 | |
| Record name | 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-, 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


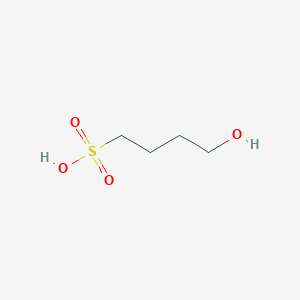

![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)
![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)


